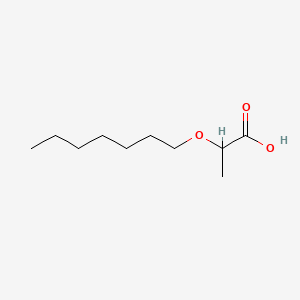

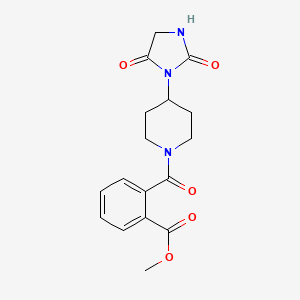

![molecular formula C13H9ClN2O2S B2499517 1-(4-氯苯基)-3-甲基-1H-噻吩[2,3-c]吡唑-5-羧酸 CAS No. 326618-92-2](/img/structure/B2499517.png)

1-(4-氯苯基)-3-甲基-1H-噻吩[2,3-c]吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound is structurally related to various pyrazole derivatives that have been synthesized and characterized in recent studies, which have demonstrated a range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with various diketones or ketoesters. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized through a condensation/cyclisation reaction involving an enone and a hydrazine hydrochloride . Similarly, 4H-thieno[3,4-c]pyrazole derivatives were prepared by cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones with arylhydrazines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the 4-chlorophenyl and methyl groups at the relevant positions on the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as crystallographic methods. For example, the crystal structure of a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray crystallography, and its molecular geometry and vibrational frequencies were calculated using DFT methods . These techniques could be employed to elucidate the molecular structure of "1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" and to confirm the positions of the substituents on the pyrazole ring.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with diamines . Additionally, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yielded a range of N-substituted carboxamides and carboxylates . These reactions highlight the reactivity of the carboxylic acid and acid chloride groups in pyrazole derivatives, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-chlorophenyl and methyl groups can affect these properties. For example, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, can provide insights into the solid-state properties of the compound . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map calculated for a related compound could be indicative of the reactivity and intermolecular interactions of "1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" .

科学研究应用

杂环化合物的化学和合成

杂环化合物的化学是有机合成中的一个基础领域,从药物化学到材料科学都提供了广泛的应用。1-(4-氯苯基)-3-甲基-1H-噻吩[2,3-c]吡唑-5-羧酸,虽然没有直接提到,但属于可以通过各种方法合成的化合物类别,重点是创建杂环化合物。一个值得注意的方法涉及使用类似4-(二氰甲亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮这样的衍生物作为特权骨架。这些化合物作为合成各种杂环化合物的重要构建块,包括吡唑咪唑和螺环吡喃,由于它们在温和条件下的独特反应性,提供了一条合成复杂分子的途径,包括类似于主题化合物(Gomaa & Ali, 2020)的分子。

吡唑羧酸衍生物的生物活性

吡唑羧酸衍生物,类似于所讨论的化合物,展示了一系列生物活性。由于它们在合成应用上的多功能性和显著的生物活性,它们在药物化学中作为重要的支架结构。这些衍生物已被探索用于抗微生物、抗癌、抗炎和抗病毒等性质。这些衍生物的合成和探索突显了它们在新药物代理开发中的重要性,突出了类似于1-(4-氯苯基)-3-甲基-1H-噻吩[2,3-c]吡唑-5-羧酸(Cetin, 2020)这类化合物的潜在药用应用。

抗癌应用

通过Knoevenagel缩合合成α,β-不饱和酮/羧酸的抗癌剂的开发展示了利用这种合成方法创造生物活性分子的潜力。通过对药效醛和活性亚甲基的关注,生成化合物库的发现导致了具有显著抗癌活性的产品。这说明了合成策略在药物发现中的重要性,可能适用于类似于1-(4-氯苯基)-3-甲基-1H-噻吩[2,3-c]吡唑-5-羧酸用于靶向各种癌症类型(Tokala, Bora, & Shankaraiah, 2022)的化合物。

作用机制

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to act as cannabinoid receptor ligands , which suggests that they may influence the endocannabinoid system and its associated biochemical pathways.

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMBWNXBCRAGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326618-92-2 |

Source

|

| Record name | 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

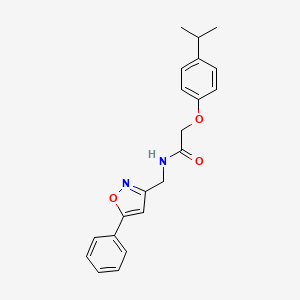

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

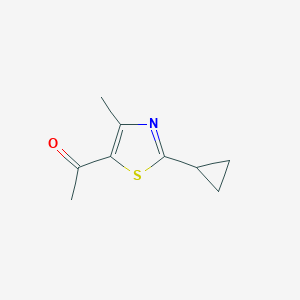

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)